molecular formula C21H18FN5O4S B2568722 3-[4-(2-cyclopropyl-1,3-thiazol-4-yl)phenyl]-5-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole CAS No. 1251601-67-8

3-[4-(2-cyclopropyl-1,3-thiazol-4-yl)phenyl]-5-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Cat. No. B2568722
CAS RN: 1251601-67-8
M. Wt: 455.46
InChI Key: XIWGHFVNVHQILU-UHFFFAOYSA-N
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Description

3-[4-(2-cyclopropyl-1,3-thiazol-4-yl)phenyl]-5-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C21H18FN5O4S and its molecular weight is 455.46. The purity is usually 95%.
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Scientific Research Applications

Computational and Pharmacological Evaluation

Computational and Pharmacological Evaluation of Heterocyclic 1,3,4-Oxadiazole and Pyrazoles Novel Derivatives : This study evaluated the computational and pharmacological potential of novel derivatives, including those related to the specified compound, for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The research highlighted the significant binding and inhibitory effects of these derivatives against various targets like EGFR, tubulin, COX-2, and 5-lypoxygenase, suggesting their potential in therapeutic applications (M. Faheem, 2018).

Lithiation and Synthesis Techniques

Lithiation of Five-membered Heteroaromatic Compounds : Investigating the lithiation reactions of methyl substituted isoxazoles, isothiazoles, pyrazoles, oxadiazoles, and thiadiazoles, this research provides insight into the synthetic versatility of compounds similar to the one . It elucidates on lateral lithiation, ring cleavage, and addition reactions, offering a foundation for developing novel synthetic routes for such complex molecules (R. Micetich, 1970).

Mechanism of Action

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[8-(3-fluorophenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O4S/c1-30-15-9-14(10-16(11-15)31-2)24-18(28)12-27-21(29)26-7-6-23-20(19(26)25-27)32-17-5-3-4-13(22)8-17/h3-11H,12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWGHFVNVHQILU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC(=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(2-cyclopropyl-1,3-thiazol-4-yl)phenyl]-5-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

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